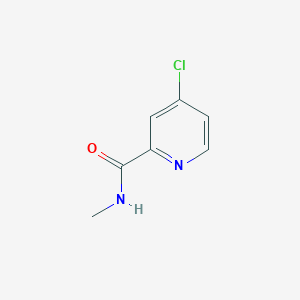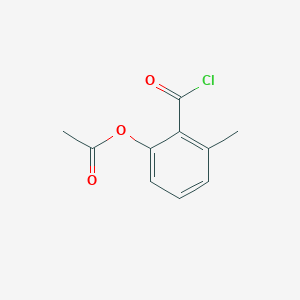
4-Chlor-N-methylpicolinamid
Übersicht
Beschreibung
4-Chloro-N-methylpicolinamide is an organic compound with the molecular formula C7H7ClN2O. It is a polar compound that interacts with hydrogen bonds and is known for its applications in organic synthesis and pharmaceutical research . This compound is particularly significant as an intermediate in the synthesis of antineoplastic drugs such as regorafenib and sorafenib .
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-methylpicolinamide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various kinases, which play crucial roles in the formation, progression, and maintenance of cancer .
Mode of Action
It’s known that kinase inhibitors, like this compound, typically work by binding to the kinase, thereby inhibiting its activity and disrupting the signaling pathways it controls .
Biochemical Pathways
, kinase inhibitors generally affect multiple pathways involved in cell proliferation and survival. By inhibiting these kinases, the compound can disrupt the growth and division of cancer cells .
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Kinase inhibitors like this compound generally result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Action Environment
It’s noted that the compound should be stored in a dark place, sealed, and at room temperature . This suggests that light, air, and temperature could potentially affect the stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chloro-N-methylpicolinamide can be synthesized from methyl 4-chloropicolinate and methylamine. The reaction involves the nucleophilic substitution of the ester group by the amine group, resulting in the formation of the amide .
Industrial Production Methods: In industrial settings, the synthesis of 4-Chloro-N-methylpicolinamide typically involves the use of large-scale reactors where methyl 4-chloropicolinate is reacted with methylamine under controlled temperature and pressure conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or ethyl acetate to facilitate the process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-N-methylpicolinamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted picolinamides.
Oxidation: Formation of picolinic acid derivatives.
Reduction: Formation of reduced amide derivatives.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-N,N-dimethylpyridine-2-carboxamide
- 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
- 4-Chloro-N-methylpyridine-2-carboxamide
Comparison: 4-Chloro-N-methylpicolinamide is unique due to its specific inhibitory effects on protein synthesis and its role as an intermediate in the synthesis of antineoplastic drugs. Compared to similar compounds, it has a distinct mechanism of action and specific applications in cancer treatment .
Eigenschaften
IUPAC Name |
4-chloro-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVBBMZMEKXUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363105 | |
| Record name | 4-Chloro-N-methylpicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220000-87-3 | |
| Record name | 4-Chloro-N-methylpicolinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220000-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-methylpicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key step in the synthesis of the antitumor drug Sorafenib, and how is 4-Chloro-N-methylpicolinamide involved?
A1: A crucial step in the synthesis of Sorafenib is the production of the intermediate 4-(4-aminophenoxy)-N-methylpicolinamide. This intermediate is synthesized through an aromatic nucleophilic substitution reaction using 4-Chloro-N-methylpicolinamide and 4-aminophenol. [] This highlights the role of 4-Chloro-N-methylpicolinamide as a key building block in Sorafenib synthesis. You can find more details about this synthesis in the paper "Improved Synthesis of Antitumor Drug Sorafenib". []
Q2: What are the advantages of the described synthesis method for Sorafenib?
A2: The paper emphasizes that the synthesis process, which involves 4-Chloro-N-methylpicolinamide, offers several advantages: []* Cost-effective materials: The starting materials are readily available and economical.* Operational Simplicity: The reaction steps are straightforward and easy to execute.* High Yield: The synthesis route leads to a significant amount of the final product, making it efficient.* Green Chemistry: The process aligns with green chemistry principles, minimizing environmental impact.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)






![(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane](/img/structure/B19207.png)



